molecular formula C10H9N3O5 B1297583 1-Acetyl-5,7-dinitroindoline CAS No. 62796-78-5

1-Acetyl-5,7-dinitroindoline

Cat. No.: B1297583
CAS No.: 62796-78-5
M. Wt: 251.2 g/mol
InChI Key: KQQKPOGPCKAIFD-UHFFFAOYSA-N
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Description

1-Acetyl-5,7-dinitroindoline is a chemical compound with the molecular formula C10H9N3O5 . It has a molecular weight of 251.20 g/mol . The IUPAC name for this compound is 1-(5,7-dinitro-2,3-dihydroindol-1-yl)ethanone .


Molecular Structure Analysis

The molecular structure of this compound consists of a 2,3-dihydroindol-1-yl group attached to an acetyl group (CH3CO-) and two nitro groups (NO2) at positions 5 and 7 . The InChI string and Canonical SMILES for this compound are available .


Chemical Reactions Analysis

There are studies on the photochemistry of N-acyl-5,7-dinitroindolines . Upon photolysis, two nearly but not completely overlapping sets of transient IR bands are observed that are assigned to two non-interconvertible conformers of mixed acetic nitronic anhydride .


Physical and Chemical Properties Analysis

The computed properties of this compound include a molecular weight of 251.20 g/mol, XLogP3-AA of 1, Hydrogen Bond Donor Count of 0, Hydrogen Bond Acceptor Count of 5, Rotatable Bond Count of 0, Exact Mass of 251.05422040 g/mol, Monoisotopic Mass of 251.05422040 g/mol, Topological Polar Surface Area of 112 Ų, Heavy Atom Count of 18, Formal Charge of 0, and Complexity of 388 .

Scientific Research Applications

Photochemical Studies

1-Acetyl-5,7-dinitroindoline has been a subject of interest in photochemical studies. Papageorgiou et al. (2005) explored its photo-cleavage properties, finding that specific substitutions can significantly affect its photolysis efficiency, offering insights into its potential application in photochemical reactions (Papageorgiou et al., 2005).

Photoinduced Acylation

Cohen et al. (2005) examined the photochemistry of N-acyl-5,7-dinitroindoline, revealing that upon photolysis, it can engage in acylation of amines. This study provided key insights into the mechanistic aspects of its photochemical behavior (Cohen et al., 2005).

Photoacylation in Neutral Media

Débieux et al. (2007) reported that this compound allows for the photoacylation of alcohols under mild conditions, highlighting its versatility in synthesizing various organic compounds (Débieux et al., 2007).

Synthesis of Amino Acid Derivatives

Débieux and Bochet (2009) showed that N-protected-alpha-amino acyl-5,7-dinitroindolines could be utilized for the synthesis of amino acid derivatives, offering an alternative approach to traditional acylation methods (Débieux & Bochet, 2009).

Photochemical Synthesis

Débieux and Bochet (2012) also explored the all-photochemical synthesis of biologically active peptides using 5,7-dinitroindoline derivatives, demonstrating its potential in the field of peptide synthesis (Débieux & Bochet, 2012).

Photochemical Protection of Amines

Helgen and Bochet (2003) studied the photochemical conversion of amines into carbamates using N-acyl-5,7-dinitroindolines, showing its application in protecting amines in a neutral medium (Helgen & Bochet, 2003).

Two-Photon Uncaging of Neurotransmitters

Matsuzaki et al. (2010) synthesized a caged derivative of gamma-aminobutyric acid using this compound, enabling high-resolution functional mapping of neurotransmitter receptors in brain tissues (Matsuzaki et al., 2010).

Future Directions

1-Acetyl-5,7-dinitroindoline is provided to early discovery researchers as part of a collection of rare and unique chemicals . Its future directions could be in the field of photochemistry, as studies have shown its potential in photoinduced acylation .

Biochemical Analysis

Biochemical Properties

1-Acetyl-5,7-dinitroindoline plays a significant role in biochemical reactions, particularly in photochemical studies. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with electron-donating and electron-withdrawing substituents, affecting its photolysis efficiency in aqueous solutions . The nature of these interactions is crucial for understanding the compound’s behavior in different biochemical environments.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that the compound can undergo photolysis, leading to the release of specific photoproducts that can interact with cellular components . This interaction can result in changes in cellular activities, including alterations in gene expression and metabolic processes.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It has been found to undergo photolysis, resulting in the formation of various photoproducts that can bind to enzymes and proteins, leading to enzyme inhibition or activation

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings are influenced by its stability and degradation over time. Studies have shown that the compound’s photolysis efficiency can vary depending on the duration of exposure to light . Long-term effects on cellular function have also been observed, with changes in cellular activities being noted over extended periods of exposure.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Threshold effects have been observed, with specific dosages leading to significant changes in cellular and metabolic activities . High doses of the compound can result in toxic or adverse effects, highlighting the importance of dosage optimization in experimental settings.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with specific enzymes and cofactors. Its photolysis products can participate in metabolic reactions, affecting metabolic flux and metabolite levels

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. These interactions can affect the compound’s localization and accumulation in specific cellular compartments . Studying these transport mechanisms is crucial for understanding the compound’s behavior in biological systems.

Subcellular Localization

This compound exhibits specific subcellular localization, which can influence its activity and function. Targeting signals and post-translational modifications play a role in directing the compound to specific compartments or organelles

Properties

IUPAC Name

1-(5,7-dinitro-2,3-dihydroindol-1-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3O5/c1-6(14)11-3-2-7-4-8(12(15)16)5-9(10(7)11)13(17)18/h4-5H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQQKPOGPCKAIFD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC2=C1C(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00337242
Record name 1-(5,7-dinitro-2,3-dihydroindol-1-yl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00337242
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62796-78-5
Record name 1-(5,7-dinitro-2,3-dihydroindol-1-yl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00337242
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Acetyl-5,7-dinitroindoline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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